molecular formula C12H10AsIO2 B14732417 Bis(4-hydroxyphenyl)arsinous iodide CAS No. 6309-82-6

Bis(4-hydroxyphenyl)arsinous iodide

Cat. No.: B14732417
CAS No.: 6309-82-6
M. Wt: 388.03 g/mol
InChI Key: WJYQLSNXNUDQJW-UHFFFAOYSA-N
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Description

Bis(4-hydroxyphenyl)arsinous iodide is an organoarsenic compound characterized by two 4-hydroxyphenyl groups bonded to an arsenic center, with an iodide substituent.

Properties

CAS No.

6309-82-6

Molecular Formula

C12H10AsIO2

Molecular Weight

388.03 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-iodoarsanyl]phenol

InChI

InChI=1S/C12H10AsIO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,15-16H

InChI Key

WJYQLSNXNUDQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)[As](C2=CC=C(C=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-hydroxyphenyl)arsinous iodide typically involves the reaction of 4-hydroxyphenyl derivatives with arsenic trioxide and iodine. One common method includes the following steps:

    Preparation of 4-hydroxyphenylarsine oxide: This intermediate is synthesized by reacting 4-hydroxyphenylboronic acid with arsenic trioxide in the presence of a base such as sodium hydroxide.

    Formation of this compound: The 4-hydroxyphenylarsine oxide is then reacted with iodine in an organic solvent like chloroform or dichloromethane under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxyphenyl)arsinous iodide can undergo various chemical reactions, including:

    Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products Formed

    Oxidation: Arsenic(V) compounds such as bis(4-hydroxyphenyl)arsinic acid.

    Reduction: Arsenic(III) derivatives like bis(4-hydroxyphenyl)arsine.

    Substitution: Compounds with different halogens or functional groups replacing the iodine atom.

Scientific Research Applications

Bis(4-hydroxyphenyl)arsinous iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound’s potential biological activity is of interest for studying arsenic’s effects on biological systems.

    Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of bis(4-hydroxyphenyl)arsinous iodide involves its interaction with molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications, particularly in targeting cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Bis(4-hydroxyphenyl)arsinous iodide with key analogs:

Compound Name Molecular Formula Central Atom/Group Key Functional Groups Applications/Properties References
This compound C₁₂H₁₀AsIO₂ Arsenic Hydroxyphenyl, Iodide Potential X-ray imaging agents
4,4'-Bis(2-sulfostyryl)biphenyl Disodium C₂₈H₂₀Na₂O₆S₂ None (organic) Sulfostyryl, Biphenyl Fluorescent probes, surfactants
1,7-Bis(4-hydroxyphenyl)-2,4,6-heptatrienone C₁₉H₁₆O₃ None (organic) Hydroxyphenyl, Conjugated ketone Antioxidant activity
2,2-Bis(4-hydroxyphenyl)-tridecyl(1,2-dimethylimidazolium) bromide C₃₄H₄₈BrN₂O₂ Alkyl chain Hydroxyphenyl, Imidazolium Polymer nanocomposite modifiers
Bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate C₁₀H₁₀Cl₄N₄SnCl₆·2H₂O Tin Chloride, Pyridinium Crystallographic studies

Key Differences and Implications

Central Atom/Group: The arsenic center in this compound contrasts with organic cores (e.g., heptatrienone in ) or metal centers like tin in hexachloridostannate . Arsenic’s electronegativity and larger atomic radius may enhance polarizability and ligand-binding capabilities compared to lighter atoms. Iodide substituents (vs. chloride in hexachloridostannate) increase molecular weight and radiopacity, making the compound suitable for imaging applications .

Functional Groups: Hydroxyphenyl groups are common in antioxidants (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone ), but their conjugation with arsenic and iodide introduces redox activity distinct from purely phenolic systems. Sulfostyryl groups in 4,4'-Bis(2-sulfostyryl)biphenyl disodium enhance water solubility and fluorescence, unlike the lipophilic arsenic-iodide system .

Synthetic Pathways: this compound may involve arsenic precursors (e.g., arsenic trioxide) and iodination steps similar to tetra-iodinated BHP derivatives , whereas 2,2-bis(4-hydroxyphenyl)-alkyl onium salts require bromination and quaternization .

Applications: Antioxidants: Diaryheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone) exhibit radical-scavenging activity due to phenolic groups , whereas arsenic’s toxicity limits such applications for this compound. Imaging: Iodinated compounds like tetra-iodinated BHP derivatives are explored for X-ray imaging ; the arsenic analog may offer similar utility with enhanced contrast. Materials Science: 2,2-Bis(4-hydroxyphenyl) onium salts modify phyllosilicates for polymer nanocomposites , whereas the arsenic compound’s stability and reactivity remain unexplored in this context.

Research Findings and Data

Antioxidant Activity vs. Toxicity

  • Diaryheptanoids (e.g., demethoxycurcumin) show IC₅₀ values of 10–50 μM in DPPH assays , but arsenic derivatives like this compound are unlikely to share this bioactivity due to arsenic’s inherent toxicity.

Thermal and Spectral Properties

  • Tetra-iodinated BHP derivatives exhibit thermal stability up to 250°C , suggesting this compound may also demonstrate high decomposition temperatures.

Molecular Weight and Solubility

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